molecular formula C6H9ClF3N B2930984 1,1,1-Trifluorohex-5-yn-3-amine hydrochloride CAS No. 1909308-81-1

1,1,1-Trifluorohex-5-yn-3-amine hydrochloride

Cat. No.: B2930984
CAS No.: 1909308-81-1
M. Wt: 187.59
InChI Key: URRQODDYZFLBFW-UHFFFAOYSA-N
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Description

1,1,1-Trifluorohex-5-yn-3-amine hydrochloride is an organic compound with the molecular formula C6H9ClF3N. It is a derivative of hex-5-yn-3-amine, where three hydrogen atoms are replaced by fluorine atoms at the first carbon position, and it is stabilized as a hydrochloride salt.

Preparation Methods

The synthesis of 1,1,1-trifluorohex-5-yn-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,1,1-Trifluorohex-5-yn-3-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or platinum, and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

1,1,1-Trifluorohex-5-yn-3-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluorohex-5-yn-3-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The alkyne group can form covalent bonds with nucleophilic residues, leading to enzyme inhibition or modification of protein function .

Comparison with Similar Compounds

1,1,1-Trifluorohex-5-yn-3-amine hydrochloride can be compared with other fluorinated amines and alkynes:

The uniqueness of this compound lies in its combination of fluorine atoms and alkyne group, providing distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1,1,1-trifluorohex-5-yn-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N.ClH/c1-2-3-5(10)4-6(7,8)9;/h1,5H,3-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRQODDYZFLBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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